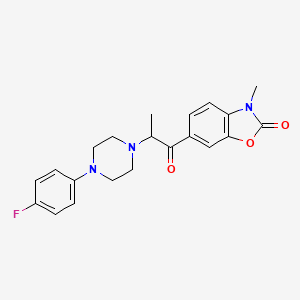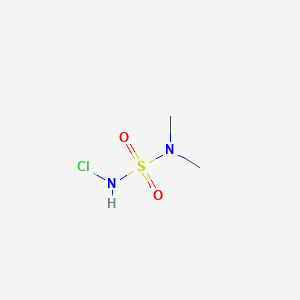
1,2-Diphenyldisilene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyldisilane is an organosilicon compound with the molecular formula (C6H5)2SiH2. It is a colorless liquid that is sensitive to air and moisture. This compound is notable for its applications in organic synthesis and materials science due to its unique chemical properties .
Preparation Methods
1,2-Diphenyldisilane can be synthesized through several methods:
Reaction of Phenylhydridosilane with Phenyl Bromide: This method involves the reaction of phenylhydridosilane with phenyl bromide, producing 1,2-diphenyldisilane and hydrogen bromide as a byproduct.
Catalytic Dehydrogenation: Dimethylphenylsilane can be catalytically dehydrogenated and condensed in the presence of platinum complexes to yield 1,2-diphenyldisilane.
Chemical Reactions Analysis
1,2-Diphenyldisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common reagents and conditions used in these reactions include:
Catalysts: Rhodium complexes, platinum complexes, and N-heterocyclic carbenes.
Solvents: Tetrahydrofuran, toluene, and other organic solvents.
Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Scientific Research Applications
1,2-Diphenyldisilane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-diphenyldisilane involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the presence of catalysts, which activate the silicon-hydrogen bond, allowing the hydride to be transferred to the substrate . The molecular targets and pathways involved include carbonyl compounds, which are reduced to alcohols or amines.
Comparison with Similar Compounds
1,2-Diphenyldisilane can be compared with other similar compounds such as:
Diphenylsilane: This compound has a similar structure but contains only one silicon atom.
Tetramethyl-1,2-diphenyldisilane: This compound has additional methyl groups attached to the silicon atoms, which can influence its reactivity and applications.
1,2-Diphenyldisilane is unique due to its ability to form stable silicon-silicon bonds and its versatility in various chemical reactions.
Properties
Molecular Formula |
C12H10Si2 |
|---|---|
Molecular Weight |
210.38 g/mol |
IUPAC Name |
phenyl(phenylsilylidyne)silane |
InChI |
InChI=1S/C12H10Si2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H |
InChI Key |
DRNYZIOIWKJYKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]#[Si]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide](/img/structure/B13411337.png)


![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)


![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)




